N-methyl-1-(1-propoxycycloheptyl)methanamine
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Overview
Description
N-methyl-1-(1-propoxycycloheptyl)methanamine is a secondary amine with a complex structure that includes a cycloheptyl ring substituted with a propoxy group and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-propoxycycloheptyl)methanamine typically involves the alkylation of a cycloheptyl amine derivative. One common method is to start with cycloheptanone, which undergoes a reductive amination with methylamine to form N-methylcycloheptylamine. This intermediate is then reacted with propyl bromide under basic conditions to introduce the propoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-propoxycycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides (e.g., propyl bromide) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1-propoxycycloheptyl)amide, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
N-methyl-1-(1-propoxycycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug synthesis, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-propoxycycloheptyl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its molecular structure allows it to fit into specific binding pockets, modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-propoxycyclohexyl)methanamine
- N-methyl-1-(1-propoxycyclopentyl)methanamine
- N-methyl-1-(1-propoxycyclooctyl)methanamine
Uniqueness
N-methyl-1-(1-propoxycycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H25NO |
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Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-methyl-1-(1-propoxycycloheptyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-10-14-12(11-13-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |
InChI Key |
AIKJNVVDJGOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCCC1)CNC |
Origin of Product |
United States |
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